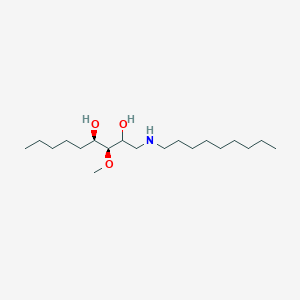
(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol is a chiral compound with a complex structure It features a methoxy group, a nonylamino group, and two hydroxyl groups on a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct chiral configuration. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the nonane backbone, which can be achieved through various organic synthesis techniques.
Functional Group Introduction: Methoxy and nonylamino groups are introduced through nucleophilic substitution reactions.
Chiral Centers Formation: The stereoselective introduction of hydroxyl groups at the 2 and 4 positions is crucial. This can be achieved using chiral catalysts or chiral auxiliaries.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxy and nonylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Applications De Recherche Scientifique
(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
Mécanisme D'action
The mechanism by which (3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-hexane-3,4-diol: A simpler compound with similar chiral centers but a shorter carbon chain.
(3R,4S)-hexane-3,4-diol: An enantiomer of (3S,4R)-hexane-3,4-diol with different stereochemistry.
Uniqueness
(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its longer carbon chain and the presence of both methoxy and nonylamino groups differentiate it from simpler analogs like (3S,4R)-hexane-3,4-diol.
Propriétés
Numéro CAS |
915951-45-0 |
|---|---|
Formule moléculaire |
C19H41NO3 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol |
InChI |
InChI=1S/C19H41NO3/c1-4-6-8-9-10-11-13-15-20-16-18(22)19(23-3)17(21)14-12-7-5-2/h17-22H,4-16H2,1-3H3/t17-,18?,19+/m1/s1 |
Clé InChI |
FOZJFCFVXVHITR-KGNCLDLBSA-N |
SMILES isomérique |
CCCCCCCCCNCC([C@H]([C@@H](CCCCC)O)OC)O |
SMILES canonique |
CCCCCCCCCNCC(C(C(CCCCC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)
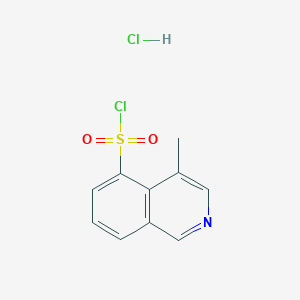
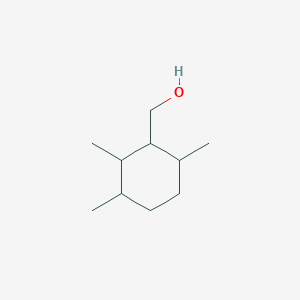
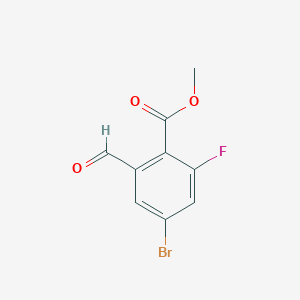
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
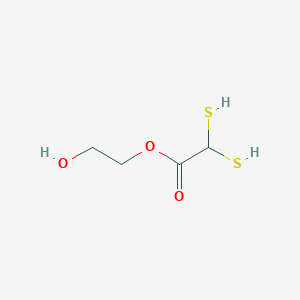

![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)


![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)
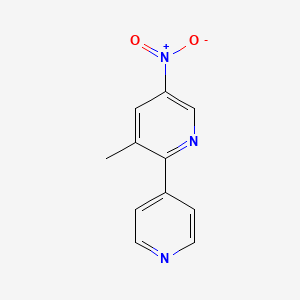
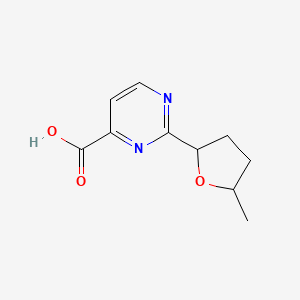
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)
